molecular formula C21H19N5O2 B2450589 N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 927065-86-9

N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No.: B2450589
CAS No.: 927065-86-9
M. Wt: 373.416
InChI Key: WSZPEPUBJAKUII-UHFFFAOYSA-N
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Description

N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties

Preparation Methods

The synthesis of N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide involves multiple steps. One common synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This is followed by the introduction of the pyrazoline moiety through cyclization reactions. The final step involves acetylation to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide can be compared with other quinoxaline derivatives such as:

Properties

IUPAC Name

N-[4-(2-acetyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13(27)24-17-6-3-15(4-7-17)19-12-21(26(25-19)14(2)28)16-5-8-18-20(11-16)23-10-9-22-18/h3-11,21H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZPEPUBJAKUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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